molecular formula C15H14FNO B13961775 Flurbiprofen amide

Flurbiprofen amide

Cat. No.: B13961775
M. Wt: 243.28 g/mol
InChI Key: MRGROCIVLXFMNN-UHFFFAOYSA-N
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Description

Flurbiprofen amide is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. This compound is synthesized by conjugating flurbiprofen with specific amine-containing molecules, resulting in compounds with potential therapeutic benefits, including anti-inflammatory and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flurbiprofen amide can be synthesized by reacting flurbiprofen acid with various aromatic or aliphatic primary amines in the presence of 1,1-carbonyldiimidazole (CDI) in a basic medium using acetonitrile as a solvent . The reaction typically involves the formation of an amide bond between the carboxyl group of flurbiprofen and the amine group of the chosen amine.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Flurbiprofen amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted flurbiprofen amides, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Flurbiprofen amide has a wide range of scientific research applications, including:

Mechanism of Action

Flurbiprofen amide exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which reduces the synthesis of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever . Additionally, this compound may interact with other molecular targets and pathways, contributing to its anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flurbiprofen amide is unique due to its specific molecular structure, which allows for targeted drug delivery and potentially reduced side effects compared to other NSAID amide derivatives. Its ability to form bioisosteres offers an avenue for optimizing its pharmacokinetics, bioavailability, and safety profile .

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

2-(3-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C15H14FNO/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18)

InChI Key

MRGROCIVLXFMNN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)N

Origin of Product

United States

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